3-Chloro-4'-iso-propylbenzophenone

Physical state Formulation Handling

3-Chloro-4'-iso-propylbenzophenone (CAS 844884-92-0) is a synthetic chlorinated benzophenone derivative with the IUPAC name (3-chlorophenyl)-(4-propan-2-ylphenyl)methanone, molecular formula C₁₆H₁₅ClO, and a molecular weight of 258.74 g/mol. It is supplied as a colorless oil with a purity specification of 97% (Sigma-Aldrich) to 98% (Leyan) and carries GHS hazard classifications H302, H315, H319, and H335.

Molecular Formula C16H15ClO
Molecular Weight 258.74 g/mol
CAS No. 844884-92-0
Cat. No. B1598114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4'-iso-propylbenzophenone
CAS844884-92-0
Molecular FormulaC16H15ClO
Molecular Weight258.74 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl
InChIInChI=1S/C16H15ClO/c1-11(2)12-6-8-13(9-7-12)16(18)14-4-3-5-15(17)10-14/h3-11H,1-2H3
InChIKeyLLFNHKJZEPGSOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-4'-iso-propylbenzophenone (CAS 844884-92-0): Chemical Identity and Procurement Baseline


3-Chloro-4'-iso-propylbenzophenone (CAS 844884-92-0) is a synthetic chlorinated benzophenone derivative with the IUPAC name (3-chlorophenyl)-(4-propan-2-ylphenyl)methanone, molecular formula C₁₆H₁₅ClO, and a molecular weight of 258.74 g/mol . It is supplied as a colorless oil with a purity specification of 97% (Sigma-Aldrich) to 98% (Leyan) and carries GHS hazard classifications H302, H315, H319, and H335 . The compound is listed under MDL number MFCD06201480, DTXSID90373977, and the screening library code OTAVA-BB 1043991, and is available from multiple global suppliers for research and development use only .

Why Generic Benzophenone Analogs Cannot Substitute for 3-Chloro-4'-iso-propylbenzophenone in Research and Industrial Workflows


Although the benzophenone scaffold is common, substituting 3-chloro-4'-iso-propylbenzophenone with its regioisomers (2-chloro, 4-chloro) or alkyl-chain variants (4′-methyl) introduces measurable differences in physical state, boiling point, and electronic character that directly impact handling, purification, and reactivity . The meta-chlorine substitution pattern confers a distinct Hammett inductive effect (σ_meta = 0.37) versus the para isomer (σ_para = 0.23), altering carbonyl electrophilicity and downstream reaction kinetics [1]. Furthermore, the isopropyl group on the 4′-ring contributes to a specific LogP of 4.69, differentiating lipophilicity from the 4′-methyl analog (MW 230.69, solid state) and affecting solvent partitioning behavior in biphasic or biological assays . These quantifiable differences mean that generic substitution without verification introduces uncontrolled variables that can compromise experimental reproducibility.

Quantitative Differentiation Evidence for 3-Chloro-4'-iso-propylbenzophenone Against Closest Analogs


Physical State: Colorless Oil versus White Solid – Handling and Formulation Impact

3-Chloro-4'-iso-propylbenzophenone is a colorless oil at ambient temperature, whereas its closest alkyl analog, 3-chloro-4'-methylbenzophenone (CAS 13395-60-3), is a white solid . This physical state difference directly affects dispensing accuracy (liquid can be measured by volume or weight with higher precision in micro-scale experiments), dissolution kinetics, and compatibility with continuous-flow chemistry setups that require pumpable liquid reagents .

Physical state Formulation Handling

Boiling Point Differentiation: 5 °C Higher than the 4-Chloro Regioisomer

The target compound exhibits a boiling point of 375 °C at 760 mmHg, whereas the 4-chloro regioisomer (4-chloro-4'-isopropylbenzophenone, CAS 78650-61-0) boils at 370 °C under identical pressure conditions . This 5 °C difference, while modest, is analytically meaningful for separation by fractional distillation and reflects the altered intermolecular interactions arising from the meta versus para chlorine orientation .

Boiling point Distillation Purification

Electronic Effect of Meta-Chlorine: Hammett σ_meta = 0.37 versus σ_para = 0.23

The chlorine atom at the 3-position (meta to the carbonyl) exerts a stronger electron-withdrawing inductive effect (Hammett σ_meta = 0.37) compared to the 4-chloro (para) isomer (σ_para = 0.23) [1]. This difference of Δσ = 0.14 means the 3-chloro substitution depletes electron density from the carbonyl carbon more effectively than the 4-chloro isomer, which is expected to increase the electrophilicity of the ketone and accelerate nucleophilic addition or reduction reactions relative to the para-substituted analog [1][2].

Hammett constant Electronic effect Reactivity

Lipophilicity (LogP): Measured Difference versus the 4-Chloro Regioisomer

Multiple computational models assign a LogP of 4.69 to 3-chloro-4'-iso-propylbenzophenone, while the 4-chloro regioisomer returns an XLogP3 value of 5.3 [1]. Although these values derive from different algorithms (ALOGPS vs XLogP3), the direction and magnitude of the difference (ΔLogP ≈ 0.6) are consistent with the meta-chlorine reducing overall molecular lipophilicity compared to the para-chlorine arrangement, which presents a more linear, less polarized molecular dipole .

LogP Lipophilicity Partition coefficient

Purity Grade Availability: 98% (Leyan) versus ≥95% for the 4-Chloro Isomer

Commercially, 3-chloro-4'-iso-propylbenzophenone is available at certified purities of 97% (Sigma-Aldrich, Fluorochem) and 98% (Leyan) . In contrast, the 4-chloro regioisomer (CAS 78650-61-0) is typically offered at a minimum purity of ≥95% by multiple suppliers . For applications demanding tight stoichiometric control—such as quantitative SAR studies or use as a certified reference standard—the higher and more tightly specified purity of the 3-chloro isomer reduces the uncertainty introduced by unknown impurities.

Purity Quality grade Procurement

Regulatory Awareness: SINimilarity Structural Alert Without SIN List Group Assignment

The ChemSec SINimilarity tool identifies 3-chloro-4'-iso-propylbenzophenone as structurally similar to substances on the SIN (Substitute It Now) List, flagging it as likely to share hazardous properties, yet it does not belong to any currently defined SIN group [1]. This contrasts with 4-chloro-4'-isopropylbenzophenone, which is explicitly marketed as benzophenone-4 (BP-4), a UV filter subject to ongoing regulatory scrutiny in cosmetics regulations in the EU and other jurisdictions [2]. The absence of a defined SIN group for the 3-chloro isomer may offer a comparatively lower regulatory-risk profile in early-stage R&D screening applications.

Regulatory SIN List Structural alert

Where 3-Chloro-4'-iso-propylbenzophenone Delivers Measurable Advantage: Application Scenarios


Structure-Activity Relationship (SAR) Studies Requiring Defined Meta-Chloro Substitution

In medicinal chemistry SAR campaigns exploring halogen-position effects on target binding, the 3-chloro isomer provides a well-defined meta-substitution pattern with a Hammett σ_meta of 0.37, delivering stronger carbonyl polarization than the para isomer (σ_para = 0.23) [1]. Combined with 98% purity availability, this compound serves as a high-confidence building block for synthesizing benzophenone-based lead series where precise electronic tuning is critical for potency optimization.

Continuous-Flow Chemistry and Automated High-Throughput Synthesis Platforms

The colorless oil physical state of 3-chloro-4'-iso-propylbenzophenone makes it directly compatible with microfluidic and continuous-flow reactor systems that require pumpable liquid reagents [1]. Compared to the solid 3-chloro-4'-methylbenzophenone analog, the liquid target compound eliminates the need for solvent pre-dissolution, reducing dead volume and enabling precise volumetric metering in automated synthesis workflows.

Photochemical Mechanistic Studies on Isopropylbenzophenone Derivatives

Isopropylbenzophenone derivatives, including the 3-chloro-substituted variant, have been subjects of absolute asymmetric photocyclization studies using cocrystal approaches, where the isopropyl group serves as a key reactive handle for Norrish-Yang type II photochemistry [1]. The meta-chloro substitution provides a distinct electronic environment that can modulate the excited-state behavior relative to unsubstituted or para-substituted analogs, making this compound valuable for probing substituent effects on solid-state photoreactivity.

Analytical Method Development and Reference Standard Qualification

With certified purity of 97–98% from multiple reputable suppliers and an accessible LogP of 4.69, 3-chloro-4'-iso-propylbenzophenone is suitable for use as a system suitability standard or retention-time marker in reversed-phase HPLC method development for chlorinated benzophenone analysis [1]. Its boiling point of 375 °C also makes it amenable to GC method development where thermal stability is required.

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